2-deoxy-D-[UL-13C5]ribose
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Overview
Description
2-deoxy-D-[UL-13C5]ribose is a chemically modified version of 2-deoxy-D-ribose, a monosaccharide that is a crucial component of deoxyribonucleic acid (DNA). The “2-deoxy” prefix indicates the absence of a hydroxyl group at the second carbon position, distinguishing it from ribose. The “[UL-13C5]” notation signifies that all five carbon atoms in the molecule are uniformly labeled with the carbon-13 isotope, making it valuable for various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy and metabolic research .
Mechanism of Action
Target of Action
The primary target of 2-deoxy-D-[UL-13C5]ribose is DNA, as it is a chemically modified version of deoxyribose, which is a component of DNA . It is an aldopentose, a monosaccharide with five carbon atoms and having an aldehyde functional group .
Mode of Action
This compound interacts with its targets by integrating into the DNA structure. It is generated from ribose 5-phosphate by enzymes called ribonucleotide reductases . These enzymes catalyze the deoxygenation process .
Biochemical Pathways
The biochemical pathway affected by this compound is the pentose phosphate pathway. This pathway is involved in the catabolism of the pentose motif of deoxynucleosides . The enzyme thymidine phosphorylase breaks down thymidine into thymine, producing 2-deoxy-D-ribose in vivo .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in DNA synthesis. As a component of DNA, it plays a crucial role in cell replication and function. It is also used in proteomics research .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pH. For instance, it is recommended to store the compound at -20° C to maintain its stability . The presence of liquid water can also affect the fragmentation dynamics following the double ionization of 2-deoxy-D-ribose .
Biochemical Analysis
Biochemical Properties
2-deoxy-D-[UL-13C5]ribose interacts with various enzymes, proteins, and other biomolecules. It is a substrate for the enzyme deoxyribose-phosphate aldolase (DERA), which catalyzes the stereoselective C–C bond formation between acetaldehyde and numerous other aldehydes . This interaction plays a crucial role in the biochemical reactions involving this compound .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been found to induce cellular damage by increasing oxidative stress and protein glycation in a pancreatic β-cell line . This influence on cell function can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, DERA, which interacts with this compound, proceeds via the formation of a Schiff base with a lysine residue at the active site .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been observed that the fragmentation dynamics following the double ionization of 2-deoxy-D-ribose, a process relevant to radiation damage, can vary depending on the ionization scenario .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For example, a study found that a small dose of 2-deoxy-D-ribose helped form new blood vessels, which led to hair regrowth in mice .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is generated from ribose 5-phosphate by enzymes called ribonucleotide reductases . It is also a precursor to the nucleic acid DNA .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-deoxy-D-[UL-13C5]ribose typically involves the following steps:
Starting Material: The process begins with uniformly labeled carbon-13 glucose.
Isomerization: The glucose is isomerized to form fructose.
Cleavage and Reduction: The fructose undergoes cleavage and reduction to yield glyceraldehyde and dihydroxyacetone.
Aldol Reaction: These intermediates are then subjected to an aldol reaction to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Enzymatic methods, such as using 2-deoxy-D-ribose 5-phosphate aldolase (DERA), are also explored for their efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-deoxy-D-[UL-13C5]ribose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-deoxy-D-ribonolactone.
Reduction: Reduction reactions can convert it into 2-deoxy-D-ribitol.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
Oxidation: 2-deoxy-D-ribonolactone
Reduction: 2-deoxy-D-ribitol
Substitution: Various 2-deoxy-D-ribose derivatives.
Scientific Research Applications
2-deoxy-D-[UL-13C5]ribose has numerous applications in scientific research:
Chemistry: Used as a tracer in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the pathways of carbohydrate metabolism.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents, particularly in cancer research.
Industry: Applied in the synthesis of pharmaceuticals and fine chemicals
Comparison with Similar Compounds
Similar Compounds
2-deoxy-D-ribose: The non-labeled version of the compound, commonly found in DNA.
2-deoxy-D-arabinose: A stereoisomer of 2-deoxy-D-ribose, differing in the configuration at the second carbon.
2-deoxy-D-glucose: Another deoxy sugar, used in metabolic studies and cancer research
Uniqueness
2-deoxy-D-[UL-13C5]ribose is unique due to its uniform carbon-13 labeling, which makes it particularly valuable for NMR spectroscopy and metabolic research. This isotopic labeling allows for detailed analysis of metabolic pathways and molecular interactions that are not possible with non-labeled compounds .
Biological Activity
2-deoxy-D-[UL-13C5]ribose is a chemically modified sugar that plays a critical role in biological systems, particularly as a component of DNA. This article delves into its biological activity, mechanisms of action, and implications in various research fields.
Overview of this compound
This compound is an isotopically labeled derivative of ribose, where the hydroxyl group at the second carbon is replaced by a hydrogen atom. The incorporation of five carbon-13 atoms makes it particularly useful for metabolic studies and tracer experiments. Its primary function is as a precursor for the synthesis of isotopically labeled DNA and RNA molecules, facilitating research in nucleic acid structure and function.
Target and Mode of Action
The primary target of this compound is DNA, where it serves as an integral structural component. It is generated from ribose 5-phosphate through the action of ribonucleotide reductases. This compound integrates into the DNA structure, influencing gene expression and cellular metabolism.
Biochemical Pathways
This compound is involved in several biochemical pathways, notably the pentose phosphate pathway, which is essential for nucleotide synthesis. Its incorporation into DNA affects cellular replication and function, making it crucial for maintaining genetic integrity.
Cellular Interactions
Research indicates that this compound interacts with various enzymes, including deoxyribose-phosphate aldolase (DERA), which plays a pivotal role in nucleotide metabolism. The binding interactions with DERA can lead to significant changes in gene expression and enzyme activity, highlighting its importance in metabolic regulation.
Induction of Oxidative Stress
Studies have shown that this compound can induce oxidative stress and protein glycation in certain cell types. For instance, it has been found to increase intracellular reactive oxygen species (ROS) levels in pancreatic beta-cells, leading to cytotoxicity and apoptosis. This oxidative damage is associated with alterations in glutathione metabolism and disturbance of cytoskeletal integrity .
Case Studies
- Oxidative Stress in Pancreatic Beta-Cells : A study demonstrated that 2-deoxy-D-ribose provoked cytotoxicity within HIT-T15 cells by increasing ROS levels and protein carbonyls in a dose-dependent manner. Antiglycating agents were shown to mitigate these effects, suggesting potential therapeutic avenues for oxidative stress-related damage .
- Apoptosis Induction : Another investigation revealed that 2-deoxy-D-ribose induces apoptosis in human fibroblasts through mechanisms involving glutathione depletion and cytoskeletal disruption. The apoptotic process was unaffected by macromolecular synthesis inhibitors but was completely blocked by antioxidants like N-acetyl-L-cysteine (NAC) .
Metabolic Studies
The isotopic labeling of this compound allows researchers to trace metabolic pathways involving carbohydrates. Its rapid absorption and conversion to ribose 5-phosphate make it an effective tool for studying energy production under varying physiological conditions .
NMR Spectroscopy
In chemistry, this compound serves as a tracer in NMR spectroscopy to investigate molecular structures and dynamics. Its incorporation into nucleic acids enables detailed studies on nucleic acid interactions with proteins and other biomolecules.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Starting Material : Uniformly labeled carbon-13 glucose.
- Isomerization : Conversion of glucose to fructose.
- Cleavage and Reduction : Fructose undergoes cleavage to yield glyceraldehyde and dihydroxyacetone.
- Aldol Reaction : The intermediates are subjected to aldol reactions to form the final product.
Industrial methods often optimize these routes for larger-scale production using enzymatic techniques for enhanced efficiency.
Properties
IUPAC Name |
(4S,5R)-(2,3,4,5,6-13C5)oxane-2,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c6-3-1-5(8)9-2-4(3)7/h3-8H,1-2H2/t3-,4+,5?/m0/s1/i1+1,2+1,3+1,4+1,5+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQAVWAHRUNNPG-PWIBPOKESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(COC1O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]1[13C@@H]([13C@@H]([13CH2]O[13CH]1O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.